3-Pyrrolidinomethyl-4'-thiomethylbenzophenone
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Overview
Description
3-Pyrrolidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C₁₉H₂₁NOS and a molecular weight of 311.4 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. The compound features a benzophenone core with a pyrrolidinomethyl group and a thiomethyl group attached to the aromatic ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3-Pyrrolidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, pyrrolidine, and thiomethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the benzophenone.
Synthetic Route: The thiomethyl group is introduced via a nucleophilic substitution reaction, where thiomethyl chloride reacts with the benzophenone derivative.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
3-Pyrrolidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).
Scientific Research Applications
3-Pyrrolidinomethyl-4’-thiomethylbenzophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Pyrrolidinomethyl-4’-thiomethylbenzophenone can be compared with other similar compounds:
Similar Compounds: Examples include 4’-methylbenzophenone, 4’-methoxybenzophenone, and 4’-chlorobenzophenone.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSMDHBUCWIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643192 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-13-3 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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